molecular formula C13H14N2O5S B11567816 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid

2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid

Cat. No.: B11567816
M. Wt: 310.33 g/mol
InChI Key: XUYJWMJVZIXCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-4-yl)acetic acid is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid typically involves multi-step organic reactions. The initial steps often include the formation of the tricyclic core structure through cyclization reactions. Subsequent steps involve the introduction of functional groups through various organic transformations such as oxidation, reduction, and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents at specific positions within the tricyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design.

    Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid is unique due to its tricyclic structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in various scientific research applications.

Properties

Molecular Formula

C13H14N2O5S

Molecular Weight

310.33 g/mol

IUPAC Name

2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid

InChI

InChI=1S/C13H14N2O5S/c1-13(2)3-6-7(5-20-13)21-10-9(6)11(18)15(4-8(16)17)12(19)14-10/h3-5H2,1-2H3,(H,14,19)(H,16,17)

InChI Key

XUYJWMJVZIXCRY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3)CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.